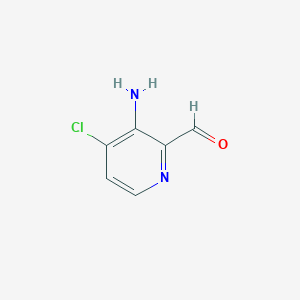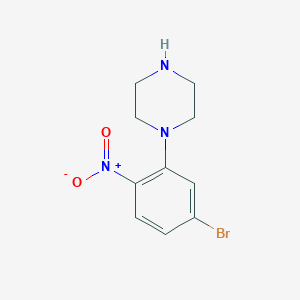![molecular formula C13H18N2 B15093574 (R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine](/img/structure/B15093574.png)
(R)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a spirocyclic compound that has garnered interest in the fields of medicinal and synthetic chemistry. The unique spirocyclic structure, which consists of a benzyl group attached to a nitrogen-containing seven-membered ring, imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Benzyl-5-azaspiro[2One common synthetic route involves the cyclization of a suitable precursor, such as a dihydropyrazole, under acidic conditions to form the spirocyclic core . The benzyl group can then be introduced via nucleophilic substitution reactions using benzyl halides .
Industrial Production Methods
Industrial production of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Analyse Des Réactions Chimiques
Types of Reactions
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with benzyl halides can introduce different substituents on the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Benzyl halides, alkyl halides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Benzyl-substituted derivatives
Applications De Recherche Scientifique
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit the activity of Janus kinase 1 (JAK1), which plays a role in inflammatory and immune responses . The spirocyclic structure allows for specific binding interactions with these targets, enhancing its potency and selectivity .
Comparaison Avec Des Composés Similaires
®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine can be compared with other spirocyclic compounds, such as:
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound also features a spirocyclic core and has been studied as a selective inhibitor of JAK1.
Spiro[cyclopropane-1,2′-steroids]: These compounds have shown biological activities, including diuretic and antiandrogenic effects.
The uniqueness of ®-5-Benzyl-5-azaspiro[2.4]heptan-7-amine lies in its specific structural features and the resulting biological activities, which make it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C13H18N2 |
|---|---|
Poids moléculaire |
202.30 g/mol |
Nom IUPAC |
(7R)-5-benzyl-5-azaspiro[2.4]heptan-7-amine |
InChI |
InChI=1S/C13H18N2/c14-12-9-15(10-13(12)6-7-13)8-11-4-2-1-3-5-11/h1-5,12H,6-10,14H2/t12-/m0/s1 |
Clé InChI |
PGEGEJNTABPWJH-LBPRGKRZSA-N |
SMILES isomérique |
C1CC12CN(C[C@@H]2N)CC3=CC=CC=C3 |
SMILES canonique |
C1CC12CN(CC2N)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


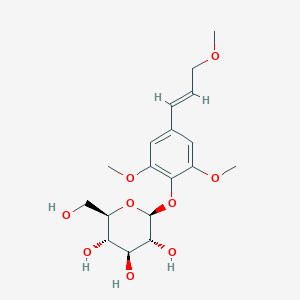
![2-[(2E)-3-methyl-2-(4-methylphenyl)sulfonyliminopyridin-1-yl]acetamide](/img/structure/B15093494.png)
![2-Pyridinepropanoic acid, beta-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (betaS)-](/img/structure/B15093502.png)
![Bicyclo[2.2.1]heptan-2-yltrimethoxysilane](/img/structure/B15093510.png)
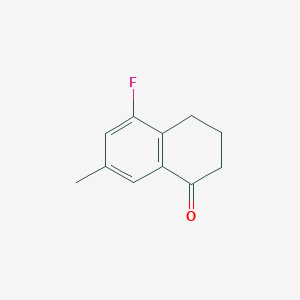

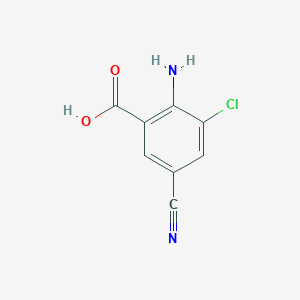
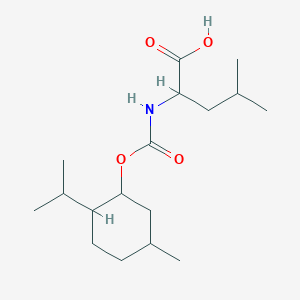
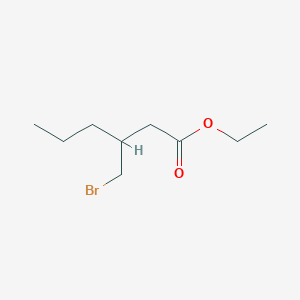
![2-([1,1'-Biphenyl]-4-ylmethyl)isoindoline-1,3-dione](/img/structure/B15093566.png)
![Cyclopentanol, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B15093573.png)
![3-[(3-Thienylmethyl)amino]benzonitrile](/img/structure/B15093583.png)
